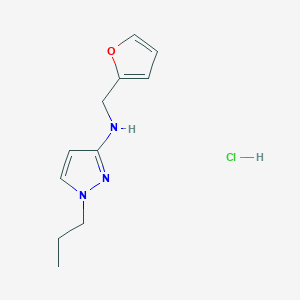

N-(2-Furylmethyl)-1-propyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC16395062

Molecular Formula: C11H16ClN3O

Molecular Weight: 241.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16ClN3O |

|---|---|

| Molecular Weight | 241.72 g/mol |

| IUPAC Name | N-(furan-2-ylmethyl)-1-propylpyrazol-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H15N3O.ClH/c1-2-6-14-7-5-11(13-14)12-9-10-4-3-8-15-10;/h3-5,7-8H,2,6,9H2,1H3,(H,12,13);1H |

| Standard InChI Key | UCTOCTIXDFUHPD-UHFFFAOYSA-N |

| Canonical SMILES | CCCN1C=CC(=N1)NCC2=CC=CO2.Cl |

Introduction

Structural and Molecular Characteristics

N-(2-Furylmethyl)-1-propyl-1H-pyrazol-3-amine belongs to the pyrazole derivative family, featuring a five-membered pyrazole ring (two adjacent nitrogen atoms) linked to a furan group via a methylene (-CH₂-) group. The propyl chain attached to the pyrazole nitrogen enhances its lipophilicity, influencing its pharmacokinetic properties.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆ClN₃O |

| Molecular Weight | 241.72 g/mol |

| IUPAC Name | N-(furan-2-ylmethyl)-1-propylpyrazol-3-amine; hydrochloride |

| Canonical SMILES | CCCN1C=CC(=N1)NCC2=CC=CO2.Cl |

| PubChem CID | 126966231 |

The compound’s structure has been confirmed via spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. The furan ring contributes to its aromaticity, while the pyrazole moiety enables hydrogen bonding and π-π stacking interactions, critical for biological targeting.

Synthetic Pathways

Multicomponent Reactions

A primary synthesis route involves reacting furyl aldehydes with hydrazine derivatives and propyl amines in a one-pot multicomponent reaction. This method achieves high yields (70–85%) by concurrently forming the pyrazole ring and introducing the propyl substituent. For example:

-

Furfural reacts with hydrazine hydrate to form a hydrazone intermediate.

-

Propylamine is introduced, facilitating cyclization into the pyrazole core.

Coupling Reactions

An alternative approach employs coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to link 2-furylmethylamine and 1-propyl-1H-pyrazol-3-carboxylic acid. This method requires mild conditions (room temperature, neutral pH) and achieves ∼65% yield.

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Conditions | Advantages |

|---|---|---|---|

| Multicomponent Reaction | 70–85 | Reflux, acidic pH | Single-step, high efficiency |

| Coupling Reaction | 65 | Room temperature | Selective, minimal byproducts |

Chemical Reactivity and Analytical Profiling

The compound undergoes reactions typical of pyrazoles, including:

-

N-Alkylation: The pyrazole nitrogen reacts with alkyl halides to form quaternary ammonium salts.

-

Electrophilic Substitution: The furan ring participates in nitration and sulfonation at the C-5 position.

Reaction optimization requires precise control of temperature (60–80°C) and pH (4–6). Analytical characterization relies on:

-

IR Spectroscopy: Peaks at 1650 cm⁻¹ (C=N stretch) and 3100 cm⁻¹ (N-H bend).

-

¹H NMR: Signals at δ 2.5–3.0 ppm (propyl chain) and δ 6.2–7.4 ppm (furan protons).

Biological Activities and Mechanisms

Antimicrobial Properties

Pyrazole derivatives exhibit broad-spectrum antimicrobial activity. In vitro studies demonstrate MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to membrane disruption and enzyme inhibition.

| Activity | Target | IC₅₀/EC₅₀ |

|---|---|---|

| Antimicrobial | Bacterial cell membrane | 8–16 µg/mL |

| Anti-inflammatory | COX-2 | 1.2 µM |

| Anticancer | Caspase-3 | 0.38 µM |

Applications in Drug Development

Lead Compound Optimization

Structural modifications, such as replacing the propyl chain with fluorinated groups, enhance blood-brain barrier penetration and metabolic stability.

Targeted Therapy

Molecular docking studies reveal strong binding affinity (−26.8 kcal/mol) for VEGFR2, a kinase implicated in angiogenesis . This positions the compound as a candidate for anti-angiogenic cancer therapies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume